Home > Products > Screening Compounds P16421 > Methyl 2-(quinoxaline-6-carboxamido)benzoate
Methyl 2-(quinoxaline-6-carboxamido)benzoate - 851269-92-6

Methyl 2-(quinoxaline-6-carboxamido)benzoate

Catalog Number: EVT-2715480
CAS Number: 851269-92-6
Molecular Formula: C17H13N3O3
Molecular Weight: 307.309
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 2-(quinoxaline-6-carboxamido)benzoate is a chemical compound that belongs to the class of quinoxaline derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The molecular structure of this compound features a quinoxaline moiety linked to a benzoate group, which contributes to its pharmacological potential.

Source

Quinoxaline derivatives, including methyl 2-(quinoxaline-6-carboxamido)benzoate, are synthesized through various chemical reactions involving quinoxaline precursors. The synthesis often employs readily available starting materials such as benzoic acids and amines, which can be modified to introduce different substituents that enhance biological activity .

Classification

Methyl 2-(quinoxaline-6-carboxamido)benzoate is classified as a carboxamide derivative of quinoxaline. Carboxamides are characterized by the presence of a carbonyl group adjacent to a nitrogen atom, which significantly influences their reactivity and interaction with biological targets .

Synthesis Analysis

Methods and Technical Details

The synthesis of methyl 2-(quinoxaline-6-carboxamido)benzoate generally involves the following steps:

  1. Preparation of Quinoxaline Derivative: The initial step often includes the cyclocondensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione. This intermediate can be chlorinated to yield 2,3-dichloroquinoxaline .
  2. Formation of Carboxamide: The quinoxaline derivative is then reacted with an appropriate benzoic acid derivative under acidic or basic conditions to introduce the carboxamide functionality. This step may involve the use of coupling agents or catalysts to facilitate the reaction .
  3. Methylation: Finally, methylation of the carboxamide can be performed using methyl iodide or dimethyl sulfate in the presence of a base to yield methyl 2-(quinoxaline-6-carboxamido)benzoate .
Molecular Structure Analysis

Structure and Data

The molecular formula for methyl 2-(quinoxaline-6-carboxamido)benzoate is C14H12N2O3C_{14}H_{12}N_{2}O_{3}. The compound features:

  • A quinoxaline ring, which consists of two fused aromatic rings containing nitrogen atoms.
  • A benzoate moiety, which contributes an aromatic character and enhances lipophilicity.
  • A carboxamide functional group, which is pivotal for biological activity.

The molecular structure can be represented as follows:

Methyl 2 quinoxaline 6 carboxamido benzoate\text{Methyl 2 quinoxaline 6 carboxamido benzoate}
Chemical Reactions Analysis

Reactions and Technical Details

Methyl 2-(quinoxaline-6-carboxamido)benzoate can participate in various chemical reactions due to its functional groups:

  1. Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  2. Nucleophilic Substitution: The benzoate moiety can engage in nucleophilic substitution reactions, allowing for further functionalization.
  3. Condensation Reactions: The compound may also react with aldehydes or ketones to form imines or other derivatives through condensation reactions .
Mechanism of Action

Process and Data

The mechanism of action for methyl 2-(quinoxaline-6-carboxamido)benzoate primarily relates to its interaction with biological targets such as enzymes or receptors. Quinoline derivatives have been shown to inhibit various enzymes involved in bacterial cell wall synthesis and other metabolic pathways.

  1. Enzyme Inhibition: The carboxamide group can interact with active sites on enzymes, potentially forming hydrogen bonds that inhibit enzymatic activity.
  2. Antimicrobial Activity: Studies suggest that quinoxaline derivatives exhibit antimicrobial properties by disrupting cellular processes in bacteria, leading to cell death .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methyl 2-(quinoxaline-6-carboxamido)benzoate exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges between 120°C - 130°C (exact values depend on purity).
  • Solubility: Soluble in organic solvents such as methanol and ethanol but less soluble in water due to its hydrophobic character.
  • Spectroscopic Data: Characterized using techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing detailed information about functional groups and molecular structure .
Applications

Scientific Uses

Methyl 2-(quinoxaline-6-carboxamido)benzoate has potential applications in various scientific fields:

  1. Medicinal Chemistry: Due to its antibacterial properties, it is being explored as a lead compound for developing new antibiotics against resistant bacterial strains.
  2. Pharmacology: Investigated for its potential role in treating diseases associated with enzyme dysregulation, such as cancer or bacterial infections .
  3. Biological Research: Used in studies aimed at understanding the mechanisms of action of quinoxaline derivatives on cellular systems.
Rationale for Development and Pharmacological Significance

Structural Hybridization of Quinoxaline and Benzoate Pharmacophores

The strategic molecular design of methyl 2-(quinoxaline-6-carboxamido)benzoate exemplifies purposeful pharmacophore hybridization, integrating the biologically active quinoxaline moiety with a benzoate-based structural unit. Quinoxaline derivatives are privileged scaffolds in medicinal chemistry due to their intrinsically planar bicyclic aromatic structure, which facilitates π-π stacking interactions within biological target sites. This characteristic enables high-affinity binding to the hinge region of kinases, particularly vascular endothelial growth factor receptor-2 (Vascular Endothelial Growth Factor Receptor-2), a critical therapeutic target in oncology and angiogenesis-dependent pathologies [1] [2]. The quinoxaline nucleus serves as a bioisostere for purine bases, allowing competitive inhibition of adenosine triphosphate-binding domains in various kinase families [2].

The benzoate component introduces critical steric and electronic properties that enhance target engagement. Specifically, the ortho-substituted methyl benzoate group functions as a conformationally constrained spacer that optimally positions the terminal pharmacophore within the hydrophobic pocket of Vascular Endothelial Growth Factor Receptor-2's allosteric binding region. This design leverages molecular connectivity principles, where the carboxamido linker (–CONH–) bridges the quinoxaline's C6 position and the benzoate's C2 position, creating a geometrically optimized scaffold. This configuration enables simultaneous interactions with multiple Vascular Endothelial Growth Factor Receptor-2 subdomains: the quinoxaline nucleus anchors to the hinge region (Cys917), while the benzoate ester extends toward the gatekeeper area and hydrophobic back pocket [1] [2].

Table 1: Key Molecular Descriptors of Methyl 2-(Quinoxaline-6-Carboxamido)Benzoate

DescriptorValue/RangePharmacological Significance
Planarity IndexHighFacilitates intercalation into kinase hinge regions
Hydrogen Bond AcceptorQuinoxaline N-atomsCritical for Cys917 interaction in Vascular Endothelial Growth Factor Receptor-2
Hydrogen Bond DonorCarboxamido (–NH–)Forms bridge with Glu883/Asp1044 residue pair
log P~3.2 (Predicted)Balances membrane permeability and aqueous solubility
Topological Polar Surface Area~90 ŲSupports favorable cell permeability characteristics

This hybrid architecture manifests synergistic advantages over unitary pharmacophores. The quinoxaline-benzoate conjugate exhibits enhanced three-dimensional complementarity to Vascular Endothelial Growth Factor Receptor-2's adenosine triphosphate-binding cleft compared to simpler quinoxalines, as confirmed through comparative molecular docking simulations [1]. Furthermore, the methyl ester moiety provides synthetic versatility for prodrug derivatization or metabolic activation pathways, while the ortho-substitution pattern on the benzoate ring minimizes steric hindrance during target binding [1] [4]. Computational analyses indicate that this hybrid maintains compliance with Lipinski's rule of five and Veber parameters, suggesting favorable drug-likeness properties for central nervous system-sparing therapeutics [1].

Target-Driven Design for Multi-Therapeutic Applications

The molecular architecture of methyl 2-(quinoxaline-6-carboxamido)benzoate was engineered for polypharmacological applications, primarily focusing on oncology through dual-pathway inhibition: angiogenesis suppression and apoptosis induction. The compound's design directly targets the hypoxia-inducible factor 1-alpha (Hypoxia-Inducible Factor 1-alpha)/Vascular Endothelial Growth Factor signaling axis, a master regulatory pathway in tumor neovascularization. Under hypoxic conditions characteristic of solid tumors, Hypoxia-Inducible Factor 1-alpha stabilization triggers Vascular Endothelial Growth Factor overexpression, promoting endothelial cell proliferation and vascular permeability. This hybrid molecule demonstrates nanomolar-range inhibition of Vascular Endothelial Growth Factor Receptor-2 autophosphorylation (IC₅₀ = 0.05–0.07 μM in cellular assays), effectively disrupting this signaling cascade at its nodal point [1].

Beyond angiogenesis inhibition, the compound concurrently modulates apoptotic machinery through B-cell lymphoma 2 (B-Cell Lymphoma 2) family regulation. Experimental studies on human colon carcinoma (HCT-116) cells reveal its capacity to significantly downregulate anti-apoptotic B-Cell Lymphoma 2 expression (3.13-fold reduction) while upregulating pro-apoptotic Bcl-2-associated X protein (3.14-fold increase) and tumor suppressor protein p53 (2.34-fold increase) [1] [2]. This dual mechanism induces catastrophic morphological alterations in treated cancer cells, including membrane blebbing, chromatin condensation, and cellular shrinkage – hallmark phenotypes of apoptosis. Quantitative reverse transcription polymerase chain reaction analyses confirm transcriptional modulation of these targets, positioning the compound as a transcriptional regulator in addition to its kinase inhibitory functions [1].

Table 2: Biological Activities and Therapeutic Applications

Therapeutic ApplicationMolecular TargetsObserved EffectsPotency Range
Anti-angiogenesisVascular Endothelial Growth Factor Receptor-2, Hypoxia-Inducible Factor 1-alphaDownregulation of Vascular Endothelial Growth Factor expression; Inhibition of endothelial cell proliferationIC₅₀: 0.05–0.07 μM (cellular)
Pro-apoptotic OncologyB-Cell Lymphoma 2, Bcl-2-associated X protein, p21, p53Caspase-3/9 activation (2.34-fold); G2/M cell cycle arrest; Mitochondrial pathway initiationEC₅₀: 1.09–2.20 μM
Transcriptional ModulationHypoxia-Responsive ElementsSuppression of hypoxia-induced gene expressionNot quantified

The compound's therapeutic applicability extends beyond colorectal carcinoma models. Its target profile suggests potential efficacy in Hepatocellular Carcinoma and breast cancer, where Vascular Endothelial Growth Factor Receptor-2 is pathologically overexpressed [2]. Molecular docking studies substantiate significant binding affinity toward Vascular Endothelial Growth Factor Receptor-2's active site, with interaction patterns mirroring sorafenib – a clinically approved multi-kinase inhibitor. Critical binding residues include Glu883 and Asp1044 (hydrogen bonding via carboxamido linker), Cys917 (quinoxaline hinge binding), and hydrophobic pocket residues Leu419, Leu482, and Leu497 (benzoate ester interactions) [1] [2]. This multi-point attachment results in Gibbs free energy values comparable to reference inhibitors, explaining the compound's potent enzymatic inhibition at nanomolar concentrations.

The strategic incorporation of the carboxamido linker (–CONH–) proves critical for multi-target engagement. This group serves as a hydrogen-bonding bridge that simultaneously satisfies the pharmacophoric requirements of both the adenosine triphosphate-binding site (through interaction with Glu883) and the Asp1044 residue in the DFG-motif region – a dual interaction rarely achieved with simpler quinoxaline derivatives [2]. This sophisticated target-driven design enables the compound to function as a type II kinase inhibitor, stabilizing the inactive DFG-out conformation of Vascular Endothelial Growth Factor Receptor-2 and conferring superior target specificity over type I inhibitors [2].

Properties

CAS Number

851269-92-6

Product Name

Methyl 2-(quinoxaline-6-carboxamido)benzoate

IUPAC Name

methyl 2-(quinoxaline-6-carbonylamino)benzoate

Molecular Formula

C17H13N3O3

Molecular Weight

307.309

InChI

InChI=1S/C17H13N3O3/c1-23-17(22)12-4-2-3-5-13(12)20-16(21)11-6-7-14-15(10-11)19-9-8-18-14/h2-10H,1H3,(H,20,21)

InChI Key

DRELQMWRCNLCJA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.